Hymenochirin-5Pe
Description
Hymenochirin-5Pe is a host-defense peptide (HDP) isolated from the skin secretions of Pseudhymenochirus merlini, a species within the Pipidae family of frogs. This peptide belongs to the hymenochirin family, which is characterized by short, cationic α-helical structures with potent antimicrobial properties . This compound is notable for its high abundance in skin secretions compared to other peptides in the same family . It exhibits broad-spectrum antimicrobial activity, particularly against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli . Its mechanism of action involves disrupting microbial membranes through electrostatic interactions with negatively charged phospholipids, a common trait among amphibian HDPs.
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
ITIPPIVKDTLKKFIKGAISGVM |
Origin of Product |
United States |
Comparison with Similar Compounds
Hymenochirin-5Pe shares structural and functional similarities with other peptides in the hymenochirin family and related HDPs from Pipidae frogs. Below is a detailed comparison based on available research:
Structural Similarities
- Hymenochirin-5B (H. boettgeri): this compound shares a conserved α-helical core with Hymenochirin-5B, differing by only two amino acid substitutions at non-critical positions. This structural homology suggests a shared evolutionary origin within the Pipidae family .
- Hymenochirin-1Pa/Pb (P. merlini): These peptides differ significantly in sequence (e.g., IKIPSFFRNILKKVGKEAVSLM/I AGALKQS) and lack the extended α-helical domain of this compound, resulting in weaker membrane-disruptive activity .
Antimicrobial Activity
*SI = Hemolytic activity (HC50) / MIC; higher values indicate better selectivity.
Key Findings :
Potency vs. Selectivity: Hymenochirin-1Pa is more potent against S. aureus (MIC = 2.5 μM) than this compound but shares similar selectivity limitations. This suggests that increased hydrophobicity in Hymenochirin-1Pa enhances bactericidal activity but also elevates toxicity to host cells .
Abundance: this compound is the most abundant peptide in P. merlini secretions, likely due to its role as a first-line defense against pathogens. In contrast, Hymenochirin-1Pa is less abundant but more potent .
Evolutionary Context: The structural conservation of this compound and Hymenochirin-5B supports the close phylogenetic relationship between Pseudhymenochirus and Hymenochirus genera, distinct from the Xenopus and Silurana clades .
Functional Limitations
- Stability: Unlike synthetic analogs (e.g., temporin-1CEb), this compound is susceptible to protease degradation in serum, a common drawback of natural peptides .
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